2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 2-trifluoromethyl thiazoles involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . The reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates in moderate to good yields .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Scientific Research Applications
Chemical Synthesis and Reactions
Research has shown various applications of 2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride and related compounds in chemical synthesis. For instance, the treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with n-butyllithium produces the thiazole dianion, which reacts with various electrophiles, demonstrating the compound's utility in chemical synthesis (South & Van Sant, 1991). Another study shows the synthesis of fluorinated purines and thiapurines from reactions involving 2-(dialkylamino)-1,3-thiazol-4-amines and other components, indicating the compound's role in creating complex molecules (Iaroshenko et al., 2007).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, the compound is used in the synthesis of potential anticancer agents. A study utilized 4-Methyl-2-phenylthiazole-5-carbohydrazide, a related compound, for synthesizing thiazole and thiadiazole derivatives, showing promise as anticancer agents (Gomha et al., 2017).
Catalysis and Material Science
2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is also relevant in catalysis. A study on palladium-catalyzed three-component carbonylative synthesis involves trifluoroacetimidoyl chlorides and amines, showing the compound's utility in the synthesis of bioactive molecules (Chen et al., 2020).
Organic Synthesis and Functional Materials
The compound finds application in organic synthesis and the development of functional materials. For example, in the synthesis of new heterocyclic compounds, 4‐(3,3,3‐trifluoro‐2‐trifluoromethyl‐1‐propenyl)‐1,3‐thiazoles, it's used as a starting material, demonstrating its role in creating structurally complex molecules (Buceta et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3NOS/c6-3(11)2-1-12-4(10-2)5(7,8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGABJULEEUQBHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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